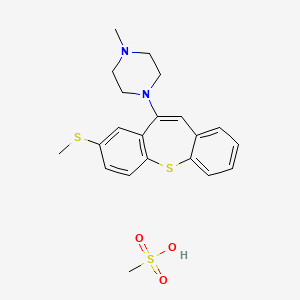
Oxacyclohexadecan-2-one, 15-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxacyclohexadecan-2-one, 15-methyl-, also known as 15-methyloxacyclopentadecan-2-one, is a chemical compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . It is a lactone, specifically a macrocyclic lactone, which is a type of cyclic ester. This compound is known for its pleasant musk-like odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxacyclohexadecan-2-one, 15-methyl-, typically involves the cyclization of a long-chain hydroxy acid. One common method is the cyclization of 15-hydroxypentadecanoic acid under acidic conditions to form the lactone ring . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of oxacyclohexadecan-2-one, 15-methyl-, may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxacyclohexadecan-2-one, 15-methyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: The compound can undergo substitution reactions, particularly at the lactone ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major product is the corresponding diol.
Substitution: The products vary depending on the substituent introduced, but typically include various alkyl or acyl derivatives.
Scientific Research Applications
Oxacyclohexadecan-2-one, 15-methyl-, has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and macrocyclic ring formation.
Biology: The compound’s musk-like odor makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Mechanism of Action
The mechanism of action of oxacyclohexadecan-2-one, 15-methyl-, in biological systems is not fully understood. its musk-like odor suggests that it interacts with olfactory receptors in the nasal epithelium. The compound likely binds to specific receptors, triggering a signal transduction pathway that results in the perception of scent. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Oxacyclohexadecan-2-one, 15-methyl-, can be compared with other macrocyclic lactones, such as:
Cyclopentadecanolide: Another macrocyclic lactone with a similar structure but without the methyl substitution.
Exaltolide: A well-known musk compound used in fragrances.
Muskalactone: Another musk-scented lactone used in perfumery.
The uniqueness of oxacyclohexadecan-2-one, 15-methyl-, lies in its specific structure, which imparts a distinct musk-like odor that is highly valued in the fragrance industry .
Properties
CAS No. |
32539-92-7 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
15-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)18-14-15/h15H,2-14H2,1H3 |
InChI Key |
BXUAFPXADZNGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCCC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


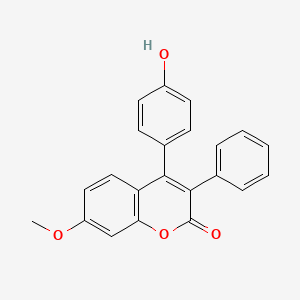

![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)

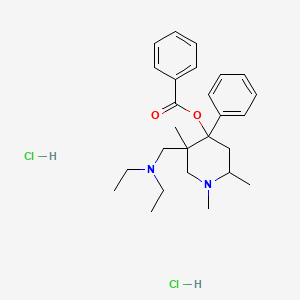
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
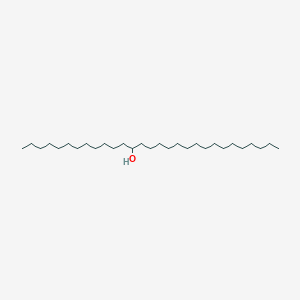
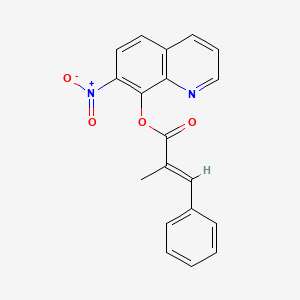
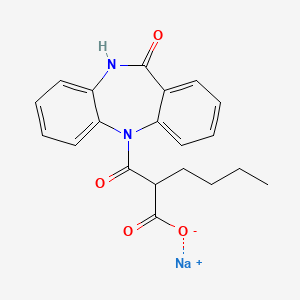
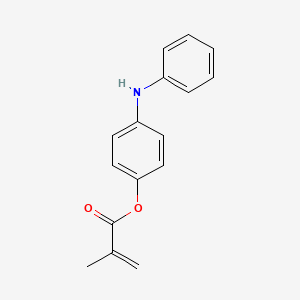
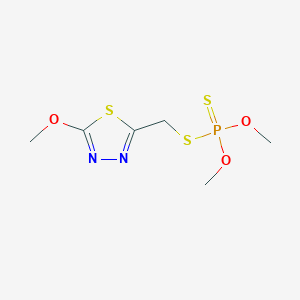

![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
